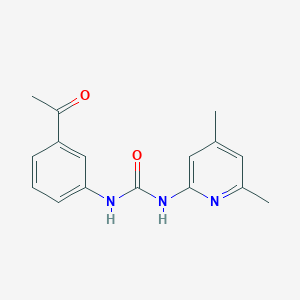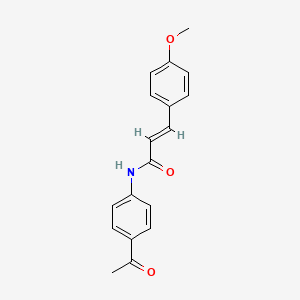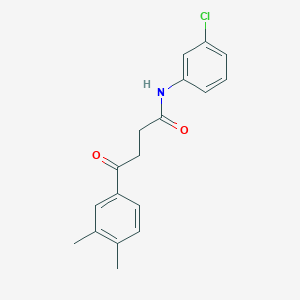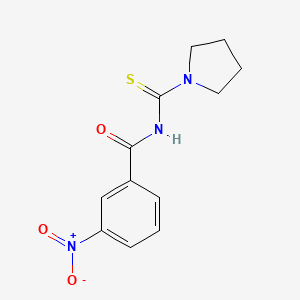![molecular formula C15H12Cl2N2O3 B5700000 4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5700000.png)
4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides. It has been extensively researched due to its unique properties and potential applications in various fields of science.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes. This property makes it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders. It has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide in lab experiments is its high yield and purity. It can be easily synthesized using standard laboratory equipment and reagents. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide. One potential direction is to further investigate its potential applications in the treatment of Alzheimer's disease and other neurological disorders. Another direction is to explore its anti-inflammatory and antioxidant properties and their potential applications in the treatment of various diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and to develop safer derivatives.
Synthesemethoden
The synthesis of 4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 2-(3-chlorophenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation mechanism, which results in the formation of the desired product. The yield of the synthesis is typically high, and the purity of the product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This property makes it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-11-3-1-2-10(8-11)6-7-18-15(20)13-5-4-12(17)9-14(13)19(21)22/h1-5,8-9H,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWHOCWZCDKMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5699926.png)
![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)

![2-(4-chlorophenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5699959.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5699967.png)


![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)


![4-ethyl-8-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700025.png)